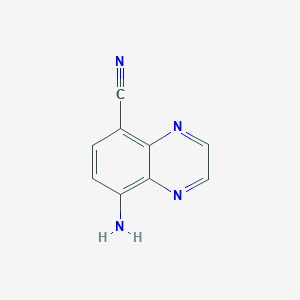

8-Aminoquinoxaline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N4 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

8-aminoquinoxaline-5-carbonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,11H2 |

InChI Key |

YUMURHUSNTYHGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1C#N)N=CC=N2)N |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)N=CC=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Quinoxaline Carbonitriles with Amino Substituents

Reactions Involving the Amino Group

The amino group in 8-aminoquinoxaline-5-carbonitrile is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Acylation and Other Functionalization Reactions

The amino group of aminoquinoxalines can readily undergo acylation reactions. For instance, the acylation of 8-aminoquinolines can be achieved using acyl halides. nih.gov This reaction typically involves the treatment of the aminoquinoline with an appropriate acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

A notable one-pot synthesis involves the copper-catalyzed N-acylation and C5-H halogenation of 8-aminoquinolines, where acyl halides serve as donors for both the acyl and halide moieties. nih.gov This method provides an efficient route to N-acyl-5-halo-8-aminoquinolines. nih.gov

Table 1: Examples of Acylation Reactions of Aminoquinolines

| Starting Material | Reagent | Catalyst | Product |

| 8-Aminoquinoline (B160924) | Acyl Halide (Cl, Br, I) | Copper | N-Acyl-5-halo-8-aminoquinoline nih.gov |

This table illustrates a representative acylation and halogenation reaction of the parent 8-aminoquinoline, providing a model for the potential reactivity of this compound.

Beyond simple acylation, the amino group can participate in other functionalization reactions common to amino acids and other amino-containing heterocycles. These include reactions like the formation of carbamino compounds and transamination. slideshare.net

Nucleophilic Substitution Reactions

While the amino group itself is a nucleophile, its presence can influence the susceptibility of the quinoxaline (B1680401) ring to nucleophilic attack. In some quinoline (B57606) systems, the introduction of nitro groups can activate the ring towards nucleophilic substitution. beilstein-journals.org For example, 5(8)-nitro derivatives of some dipyridoacenaphthenes can be converted to the corresponding acenaphthylene (B141429) under mild conditions. beilstein-journals.org This suggests that functionalization of the amino group in this compound to an electron-withdrawing group could facilitate nucleophilic substitution reactions on the quinoxaline core.

Reactions Involving the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Transformations of the Nitrile Functionality

The nitrile group can undergo hydrolysis to form a carboxylic acid. This transformation is a key step in the Strecker synthesis of amino acids from aldehydes, where an alpha-amino nitrile is hydrolyzed to the corresponding amino acid. masterorganicchemistry.com This process typically requires aqueous acid. masterorganicchemistry.com

Another important reaction of nitriles is their participation in multicomponent reactions. For example, 5-aminotetrazole, which contains an amino group and a nitrogen-rich heterocyclic ring, acts as a 1,3-binucleophile in various multicomponent reactions. clockss.org Similarly, the nitrile and amino groups of this compound could potentially participate in analogous reactions to construct complex heterocyclic systems.

Reactivity of the Quinoxaline Core

The quinoxaline ring system itself can undergo chemical modifications, particularly electrophilic aromatic substitution on the benzene (B151609) ring portion.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.comlumenlearning.com These reactions typically require a catalyst, such as a Lewis acid, to activate the electrophile. lumenlearning.com

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) have been conducted using Density Functional Theory (DFT) to predict the most likely sites of substitution. orientjchem.org Similar computational studies could provide valuable insights into the regioselectivity of EAS reactions on this compound.

The presence of the amino group can also complicate EAS reactions. For instance, in the synthesis of sulfa drugs, the amino group of aniline (B41778) is often protected as an acetanilide (B955) to prevent side reactions and to control the regioselectivity of the substitution. libretexts.org The bulky amide group in acetanilide favors para-substitution. libretexts.org A similar protecting group strategy might be necessary for selective electrophilic substitution on this compound.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

| Halogenation | X+ (Cl+, Br+, I+) | X2, Lewis Acid (e.g., FeX3) |

| Nitration | NO2+ | HNO3, H2SO4 |

| Sulfonation | SO3 | Fuming H2SO4 |

| Friedel-Crafts Alkylation | R+ | R-X, Lewis Acid (e.g., AlCl3) |

| Friedel-Crafts Acylation | R-C=O+ | Acyl halide, Lewis Acid (e.g., AlCl3) |

This table summarizes common electrophilic aromatic substitution reactions that could potentially be applied to the benzene ring of this compound.

Nucleophilic Additions and Substitutions on the Pyrazine (B50134) Ring

The pyrazine ring of the quinoxaline system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. The presence of the amino group at the C8 position and the nitrile group at the C5 position further influences the reactivity of the pyrazine ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com For a nucleophilic attack to occur on the pyrazine ring of this compound, a suitable leaving group, such as a halogen, would typically need to be present on the pyrazine ring.

The reactivity of pyridines and other nitrogen-containing heterocycles towards nucleophilic substitution is significantly enhanced when the ring is substituted with electron-withdrawing groups. wikipedia.org In the case of this compound, the entire pyrazine moiety acts as an electron-withdrawing group, which, in concert with the nitrile at C5, should theoretically activate the pyrazine ring towards nucleophilic attack. The amino group at C8, being an electron-donating group, can also influence the regioselectivity of such reactions.

While the general principles of SNAr suggest the possibility of nucleophilic substitution on a suitably substituted pyrazine ring of an 8-aminoquinoxaline derivative, specific examples detailing such reactions directly on this compound are not extensively reported in the reviewed literature. Research on quinoxaline chemistry often focuses on the synthesis of the quinoxaline scaffold itself or on modifications of existing substituents rather than direct substitution on the pyrazine ring. nih.gov For instance, studies on the vicarious nucleophilic substitution (VNS) of hydrogen on quinoxaline have shown that only certain types of carbanions are effective nucleophiles for functionalizing the heterocyclic ring. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the discovery of novel therapeutic agents. Derivatization can be targeted at the amino group, the nitrile group, or the quinoxaline ring system itself to explore the chemical space and optimize biological activity.

A primary strategy for derivatization involves the modification of the amino group at the C8 position. This can be achieved through various reactions, such as acylation, sulfonylation, and reductive amination, to introduce a wide range of substituents. These modifications can probe the importance of the amino group as a hydrogen bond donor or acceptor and explore the steric and electronic requirements of the binding pocket of a biological target.

Another key site for derivatization is the nitrile group at the C5 position. The nitrile can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be converted into a tetrazole ring. mdpi.com These transformations introduce different functionalities with distinct electronic and steric properties, which can significantly impact the compound's interaction with its biological target. For example, the tetrazole ring is a well-known bioisostere for the carboxylic acid group and can offer advantages in terms of metabolic stability and pharmacokinetic properties. mdpi.com

The following table illustrates potential derivatization strategies for this compound for SAR studies, based on common transformations of the amino and nitrile functional groups.

| Starting Material | Reaction Type | Potential Reagents | Potential Product | Rationale for SAR |

| This compound | Acylation | Acid chlorides, Anhydrides | 8-Acylaminoquinoxaline-5-carbonitrile | Explore the effect of varying the acyl group on activity. |

| This compound | Sulfonylation | Sulfonyl chlorides | 8-Sulfonamidoquinoxaline-5-carbonitrile | Investigate the impact of different sulfonyl substituents. |

| This compound | Nitrile Hydrolysis | Acid or Base | 8-Aminoquinoxaline-5-carboxamide | Introduce a hydrogen bond donor/acceptor group. |

| This compound | Tetrazole Synthesis | Sodium azide (B81097), Lewis acid | 8-Amino-5-(1H-tetrazol-5-yl)quinoxaline | Introduce a carboxylic acid bioisostere. |

Research on quinoxaline derivatives has demonstrated the importance of substituents in modulating biological activity. For example, studies on quinoxaline sulfonamides have shown that the nature and position of substituents on the phenylsulfonamide moiety can significantly affect antimicrobial and antileishmanial activities. mdpi.com Similarly, the derivatization of quinoxalines has led to the discovery of potent enzyme inhibitors, where modifications to the quinoxaline core and its substituents were crucial for optimizing potency and selectivity. nih.gov

Computational and Theoretical Investigations of Quinoxaline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific studies available that detail the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure of 8-Aminoquinoxaline-5-carbonitrile. Consequently, data regarding its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, or global reactivity descriptors are not present in the current body of scientific literature.

Molecular Modeling and Docking Studies

No molecular modeling or docking studies focused on this compound have been published. Such studies would be instrumental in exploring its potential interactions with biological targets, but this research has not yet been undertaken or reported.

Mechanistic Studies of Chemical Reactions via Computational Chemistry

There is no available research that employs computational chemistry to elucidate the mechanisms of chemical reactions involving this compound. Mechanistic insights from theoretical calculations are therefore unavailable.

Spectroscopic Data Interpretation and Theoretical Corroboration

While experimental spectroscopic data may exist, no studies were found that provide theoretical corroboration of this data for this compound. This includes the absence of theoretical calculations for NMR chemical shifts, FT-IR vibrational frequencies, or UV-Vis electronic transitions that would aid in the detailed interpretation of experimental spectra.

Research on this compound Remains Limited

Efforts to populate a detailed analysis of its bioactive modalities and mechanisms—including antimicrobial, antiviral, anticancer, antitrypanosomal, antileishmanial, and antitubercular activities—have been unsuccessful in yielding specific research findings, such as inhibitory concentrations (IC₅₀) or minimum inhibitory concentration (MIC) values. Similarly, documented examples of its specific role as a key intermediate in multi-step organic syntheses are not prominently featured in scientific literature.

This lack of specific data prevents the compilation of a scientifically accurate and detailed article as per the requested structure. The scientific community's focus appears to have been directed towards other analogues and derivatives of the quinoxaline (B1680401) scaffold. Therefore, a comprehensive report on the advanced applications of this compound cannot be produced at this time. Further empirical research and publication would be required to enable such an analysis.

Advanced Applications in Chemical Biology Research

Role as Intermediates in Organic Synthesis

Precursors for Complex Heterocyclic Systems

The 8-amino group in 8-Aminoquinoxaline-5-carbonitrile serves as a key reactive handle for the construction of fused heterocyclic systems. This amine can participate in various cyclization reactions, leading to the formation of polycyclic structures with diverse functionalities. For instance, the amino group can react with appropriate reagents to form additional rings, such as pyrimidine (B1678525) or imidazole, fused to the quinoxaline (B1680401) core. The nitrile group at the 5-position can also be transformed into other functional groups, such as carboxylic acids or amides, which can then be utilized in further cyclization steps to build even more complex heterocyclic frameworks. While specific examples of using this compound for the synthesis of pyridopyrazines are still emerging, the general reactivity of aminopyridines and aminoquinoxalines in such transformations is well-established.

Building Blocks for Polyfunctional Molecules

The dual functionality of this compound makes it an ideal building block for the synthesis of polyfunctional molecules. The amino group can be readily acylated, alkylated, or used in Schiff base formation to introduce a wide array of substituents. Simultaneously, the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce different functionalities. This orthogonal reactivity allows for the systematic and controlled construction of molecules with multiple functional groups, a crucial aspect in the design of new therapeutic agents and molecular probes. The ability to create diverse libraries of compounds from a single, versatile starting material is a significant advantage in modern drug discovery and chemical biology.

Development as Electron Transport Materials

The electron-deficient nature of the quinoxaline ring system, further modulated by the electron-withdrawing nitrile group, has positioned this compound and its derivatives as promising candidates for applications in organic electronics.

Applications in Organic Electronics Research

Quinoxaline derivatives are known to exhibit good electron-transporting properties, a critical requirement for the development of efficient organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of the 8-amino and 5-carbonitrile substituents can fine-tune the electronic properties of the quinoxaline core, influencing its electron mobility and energy levels. Research in this area is exploring how the specific substitution pattern of this compound affects its performance as an electron transport material. While detailed studies on the charge transport properties of pristine this compound are not yet widely available, the broader class of quinoxaline-based materials has shown significant promise in OLED applications.

Chromophores and Fluorescent Sensors Research

The quinoxaline scaffold is inherently fluorescent, and the presence of the amino and nitrile groups in this compound can significantly influence its photophysical properties. The amino group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, create a "push-pull" system that can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in strong fluorescence and sensitivity to the surrounding environment, making such compounds suitable for use as fluorescent probes.

Derivatives of 8-aminoquinoline (B160924) have been extensively studied as fluorescent sensors for various metal ions and other analytes. researchgate.net The coordination of metal ions to the nitrogen atoms of the quinoxaline ring and the amino group can lead to changes in the fluorescence intensity or wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching. While specific fluorescence quenching studies on this compound are yet to be detailed, the foundational principles suggest its potential in this area. nih.gov The development of sensors based on related aminoquinoxaline structures for pH and metal ion detection further supports the potential of this compound.

Coordination Chemistry and Metal Complexes

The bidentate nature of the 8-aminoquinoline scaffold, arising from the nitrogen atom of the quinoxaline ring and the nitrogen of the amino group, allows for the formation of stable complexes with a variety of metal ions. The presence of the nitrile group at the 5-position can further influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

The coordination chemistry of 8-aminoquinoline derivatives has been a subject of interest for decades, with a focus on their catalytic and material science applications. Metal complexes of these ligands have been investigated for their catalytic activity in various organic transformations, including hydrogenation and C-H activation reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal catalysts for asymmetric transfer hydrogenation. nih.gov

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A significant push in modern chemistry is the adoption of green and sustainable practices, a trend that is heavily influencing the synthesis of quinoxaline (B1680401) derivatives. ekb.egbenthamdirect.com Traditional methods for preparing quinoxalines often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can require harsh conditions, strong acid catalysts, and extended reaction times. nih.govmdpi.com Future research is focused on developing methodologies that are not only efficient but also environmentally benign.

Key advancements and future directions include:

Green Solvents: The use of eco-friendly solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG-400) is being explored to replace hazardous organic solvents. jocpr.comresearchgate.net Some methods have demonstrated high yields for quinoxaline synthesis in water without the need for any catalyst. researchgate.net

Reusable Catalysts: To improve sustainability, research is moving towards heterogeneous and recyclable catalysts. nih.gov Examples include solid acid catalysts like TiO2-Pr-SO3H, alumina-supported heteropolyoxometalates, and various nanocatalysts that can be easily recovered and reused, reducing waste and cost. nih.govresearchgate.netnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being employed to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comnih.govresearchgate.net

Catalyst-Free Syntheses: Efforts are being made to develop synthetic protocols that proceed under catalyst-free conditions, simplifying the purification process and reducing the environmental impact. organic-chemistry.org For instance, protocols using natural deep eutectic solvents (NADESs) have shown the ability to produce functionalized quinoxalines rapidly and in high yields at room temperature. unicam.it

These sustainable approaches not only address environmental concerns but also offer economic advantages, making the synthesis of complex quinoxaline derivatives more viable for large-scale production. jocpr.com

Advanced Structural Modification for Enhanced Research Utility

The versatility of the quinoxaline core allows for extensive structural modification, which is crucial for fine-tuning its properties for specific applications in drug discovery and materials science. rsc.org Future research will focus on more sophisticated and direct functionalization techniques to build molecular complexity and enhance utility.

Key areas for advancement include:

Direct C-H Functionalization: This strategy allows for the introduction of new functional groups directly onto the quinoxaline skeleton without pre-functionalized starting materials, offering a more atom-economical approach. mdpi.com Research into heterogeneous catalysis for C-H functionalization is a promising avenue for creating diverse libraries of quinoxalinones and related structures. mdpi.commdpi.com

Introduction of Diverse Moieties: To explore a wider chemical space, researchers are linking various pharmacophoric groups like amide, urea, thiourea, and sulfonamide moieties to the quinoxaline nucleus. mdpi.comnih.gov These modifications are intended to create new interactions with biological targets and improve pharmacological profiles. nih.gov

Design of Fused and Complex Systems: The synthesis of pyrrolo[1,2-a]quinoxalines and other fused heterocyclic systems is gaining attention. nih.gov These complex structures can lead to compounds with enhanced biological activities, such as potent anticancer and antiviral effects. nih.gov

Functionalization for Materials Science: Advanced modification of the quinoxaline core is being used to develop novel materials. For example, functionalization with carbazole (B46965) donors and cyano acceptors has led to the creation of efficient orange/red thermally activated delayed fluorescence (TADF) emitters for use in organic light-emitting diodes (OLEDs). rsc.org

These advanced modifications are essential for developing next-generation pharmaceuticals and high-performance organic materials. rsc.orgrsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is becoming indispensable in the rational design of novel quinoxaline derivatives. nih.gov This integrated approach accelerates the discovery process by predicting the properties of new compounds before they are synthesized, saving time and resources.

Future research will increasingly rely on:

Virtual Screening and Molecular Docking: Computational tools are used to screen large virtual libraries of quinoxaline derivatives against specific biological targets. nih.gov Molecular docking helps to predict the binding modes and affinities of these compounds, identifying the most promising candidates for synthesis and biological evaluation. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build models that correlate the chemical structure of quinoxaline derivatives with their biological activity. nih.gov These models provide valuable insights into the key structural features required for potency and selectivity, guiding the design of more effective compounds.

In Silico ADMET Prediction: Computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinoxaline derivatives early in the design phase. nih.gov This helps to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues.

By combining these computational strategies with experimental validation, researchers can more efficiently navigate the complex landscape of chemical synthesis and biological testing to discover novel quinoxaline-based agents. nih.govnih.gov

Exploration of New Biological Targets and Pathways

Quinoxaline derivatives are known to exhibit a remarkably broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.neteurekaselect.com A key future trajectory is the systematic exploration of new biological targets and pathways to address unmet medical needs.

Emerging areas of investigation include:

Antiviral Research: Beyond established targets, quinoxalines are being investigated for activity against a range of viruses. They have been identified as inhibitors of HIV reverse transcriptase and are being explored as potential agents against respiratory pathogens like coronaviruses by targeting viral components such as the main protease or nucleocapsid protein. nih.govrsc.orgrsc.org

Metabolic Diseases: Novel quinoxaline derivatives have shown potential for treating type II diabetes by inhibiting enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, offering new therapeutic strategies for managing the disease and its complications. tandfonline.com

Neurodegenerative Diseases: The core structure of quinoxalines is related to other nitrogen-containing heterocycles that are being explored for applications in neurodegenerative diseases, suggesting a potential future avenue of research.

Kinase Inhibition: Many quinoxaline derivatives function as kinase inhibitors, a critical mechanism in cancer therapy. mdpi.com Future work will focus on designing derivatives that can selectively target specific kinases involved in cancer progression or inhibit multiple targets as part of a polypharmacology approach. nih.gov

The structural diversity of quinoxalines makes them privileged scaffolds for discovering drugs with novel mechanisms of action against a wide range of diseases. researchgate.netresearchgate.net

Addressing Challenges in Synthetic Yields and Selectivity

Despite the development of numerous synthetic methods, achieving high yields and excellent selectivity remains a significant challenge in quinoxaline chemistry. organic-chemistry.orgunicam.it Traditional methods can suffer from low yields, the formation of byproducts, and a lack of regioselectivity, especially when using unsymmetrically substituted reactants.

Future research must address:

Improving Yields under Mild Conditions: A primary goal is to develop synthetic protocols that provide high yields at room temperature and under neutral conditions, avoiding the need for high temperatures or harsh reagents. nih.govunicam.it This is crucial for the synthesis of complex molecules with sensitive functional groups.

Enhancing Selectivity: For unsymmetrical 1,2-diamines and 1,2-dicarbonyls, controlling the regioselectivity of the condensation reaction is critical to avoid the formation of isomeric mixtures that are difficult to separate. Developing highly selective catalytic systems is a key priority. organic-chemistry.org

Cost-Effectiveness and Scalability: Many advanced catalysts, while effective, can be expensive. researchgate.net Future work will focus on creating low-cost, highly efficient, and recyclable catalytic systems that can be applied to large-scale synthesis, making the production of quinoxaline-based drugs and materials more economically feasible. nih.govresearchgate.net

Overcoming these synthetic hurdles is essential for unlocking the full potential of the quinoxaline scaffold in both academic research and industrial applications.

Data Tables

Table 1: Summary of Future Research Directions for Quinoxaline Derivatives

| Research Area | Key Objectives | Examples of Approaches |

|---|---|---|

| Sustainable Synthesis | Reduce environmental impact; improve efficiency and cost-effectiveness. | Use of green solvents (water, PEG-400), recyclable catalysts (nanocatalysts, solid acids), and energy-efficient methods (microwaves, ultrasound). |

| Advanced Modification | Create novel structures with enhanced properties for medicine and materials. | Direct C-H functionalization, introduction of diverse pharmacophores, synthesis of fused-ring systems (e.g., for TADF emitters). |

| Computational Integration | Accelerate discovery through rational design and prediction of properties. | Molecular docking, 3D-QSAR for structure-activity relationships, in silico ADMET screening. |

| New Biological Targets | Expand therapeutic applications to new diseases and pathways. | Targeting viral enzymes (HIV reverse transcriptase, coronavirus protease), metabolic enzymes (sPLA2, α-glucosidase), and various protein kinases. |

| Synthetic Challenges | Improve reaction yields and control the formation of specific isomers. | Developing catalyst-free reactions, enhancing regioselectivity with new catalysts, and ensuring scalability of high-yielding methods. |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 8-Aminoquinoxaline-5-carbonitrile |

| Quinoxaline |

| Pyrrolo[1,2-a]quinoxaline |

| Quinoxalinone |

| Carbazole |

| Polyethylene glycol (PEG-400) |

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 8-Aminoquinoxaline-5-carbonitrile in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers. Keep containers tightly sealed to avoid moisture absorption or decomposition .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid generating dust or aerosols .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer:

- Multicomponent Reactions: Adapt methods from hexahydroquinoline derivatives, such as one-pot reactions combining amines, aldehydes, and nitriles under reflux conditions (e.g., ethanol, 80°C, 8–12 hours) .

- Functionalization of Quinoxaline Core: Modify pre-synthesized quinoxaline derivatives by introducing amino and cyano groups via nucleophilic substitution or catalytic amination .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and purity.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., C≡N stretch at ~2200 cm, NH bends at ~1600 cm) .

- Elemental Analysis: Verify C, H, N composition (e.g., theoretical: C: 63.9%, H: 3.5%, N: 24.9%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate stability .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and by-product formation .

Q. What mechanistic approaches are used to study the biological activity of this compound derivatives?

- Methodological Answer:

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., topoisomerases) .

- Enzyme Inhibition Assays: Measure IC values against bacterial DNA gyrase or cancer cell kinases using fluorometric substrates .

Q. How does structural modification at specific positions influence the biological activity of this compound analogs?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Table:

- Rational Design: Prioritize electron-withdrawing groups (e.g., -CF) at position 5 to stabilize interactions with hydrophobic enzyme pockets .

Q. What strategies address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >200°C for thermal stability) .

- pH Stability Studies: Monitor degradation via HPLC in buffers (pH 2–12) to identify optimal storage conditions .

- Light Sensitivity: Store solutions in amber vials if UV-Vis spectra indicate photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.